molecular formula C7H8Cl2S5 B138605 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione CAS No. 138682-23-2

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione

Cat. No.: B138605
CAS No.: 138682-23-2
M. Wt: 323.4 g/mol
InChI Key: HLRXHTBVKQNVPR-UHFFFAOYSA-N
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Description

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C7H8Cl2S4 This compound is known for its unique chemical structure, which includes two chloroethyl groups attached to a dithiole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 2-chloroethanethiol with 1,3-dithiole-2-thione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethanethiol+1,3-dithiole-2-thioneThis compound\text{2-chloroethanethiol} + \text{1,3-dithiole-2-thione} \rightarrow \text{this compound} 2-chloroethanethiol+1,3-dithiole-2-thione→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosulfur compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with biological molecules. The chloroethyl groups can alkylate nucleophilic sites in proteins and DNA, leading to various biological effects. The dithiole-thione ring may also contribute to its reactivity and potential therapeutic properties by modulating redox pathways and interacting with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)sulfide:

    Sulfur Mustards: A family of compounds with similar chloroethyl groups but different core structures.

    Nitrogen Mustards: Compounds with chloroethyl groups attached to nitrogen atoms instead of sulfur.

Uniqueness

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,5-bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRXHTBVKQNVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC1=C(SC(=S)S1)SCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445213
Record name 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138682-23-2
Record name 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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